molecular formula C17H13F4N3O B2849880 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-08-7

4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2849880
CAS No.: 860651-08-7
M. Wt: 351.305
InChI Key: WJZQEAONHHMQKW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 5, and a 3-(trifluoromethyl)benzyl group at position 2. The trifluoromethyl (CF₃) and fluorophenyl substituents confer electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZQEAONHHMQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Triazolone Derivatives
Compound Name Substituents at Key Positions Biological Activity/Application Key Reference
Target Compound 4-(4-Fluorophenyl), 5-methyl, 2-[3-(trifluoromethyl)benzyl] Not reported (structural focus)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3-(4-Chlorophenyl), 4-(4-methylphenyl), 5-sulfanyl-CF₃-benzyl Not reported (structural analog)
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(3-Fluorophenyl), 2-(4-methoxybenzyl), 5-methyl Not reported (methoxy vs. CF₃ comparison)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) Antimicrobial activity
5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)... Complex substituents including hydroxyethyl and trifluoromethyl Not reported (structural complexity)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups in analogs .
  • Halogen Effects : Fluorine at the 4-position (target) vs. chlorine in analogs (e.g., ) may alter electronic distribution and binding affinity in biological targets.
  • Sulfur-Containing Analogs : Sulfanyl substituents (e.g., ) could modulate redox activity or metal coordination, differing from the benzyl group in the target compound.

Computational and Structural Analysis

  • Density Functional Theory (DFT) : Studies on analogous compounds (e.g., ) utilize DFT to predict electronic properties, which could explain the target’s stability and reactivity.
  • Crystallographic Tools : SHELX software is widely used for structure determination of triazolones, as seen in and , ensuring accurate conformational analysis.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of substituted hydrazines with carbonyl derivatives to form the triazole core. (ii) Alkylation or benzylation reactions to introduce the 3-(trifluoromethyl)benzyl group. (iii) Purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, chloroform/methanol eluent) . Critical Parameters : Use anhydrous conditions for alkylation steps, and monitor reaction progress via TLC or HPLC to avoid side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : (i) Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹). (ii) Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays). (iii) Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated for analogous triazole derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro studies .
  • Stability : Stable at room temperature in inert atmospheres. Degradation observed under prolonged UV light or extreme pH (<3 or >10); store desiccated at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : (i) Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays with standardized protocols (e.g., MTT assay for cytotoxicity). (ii) Metabolic Stability : Assess liver microsomal stability to rule out rapid in vivo degradation masking efficacy . (iii) Structural Analog Comparison : Compare activity with fluorophenyl- and trifluoromethyl-containing analogs to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting binding modes of this triazolone derivative?

  • Methodology : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs). (ii) MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to evaluate ligand-protein stability. (iii) QSAR Modeling : Correlate trifluoromethyl group orientation with activity using Hammett constants or DFT-based descriptors .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology : (i) Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis at 80°C in DMF increases yield by 20% . (ii) Flow Chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility for triazole ring formation steps .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

  • Methodology : (i) Polymorph Screening : Use solvent-antisolvent crystallization (e.g., acetone/water) to isolate thermodynamically stable forms. (ii) Particle Size Control : Employ jet milling or sonication to ensure consistent dissolution rates .

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